4-(3,5-Dimethylphenoxy)phenol
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Overview
Description
4-(3,5-Dimethylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenoxy)phenol typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. The reaction is followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols from quinones.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-(3,5-Dimethylphenoxy)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)phenol involves its interaction with molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for the development of novel antibacterial agents . The compound’s phenol group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
4-(3,5-Dimethylphenoxy)phenol can be compared with other phenolic compounds such as:
- Pyrogallol (1,2,3-trihydroxybenzene)
- Hydroxyquinol (1,2,4-trihydroxybenzene)
- Phloroglucinol (1,3,5-trihydroxybenzene)
These compounds share similar structural features but differ in the number and position of hydroxyl groups, which influence their chemical properties and biological activities . The presence of the 3,5-dimethylphenoxy group in this compound imparts unique properties, making it distinct from other phenolic compounds.
Biological Activity
4-(3,5-Dimethylphenoxy)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method is the Ullmann reaction, catalyzed by copper and utilizing 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-Tumor Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, a study indicated that it induces apoptosis in specific cancer cell lines by activating caspase pathways.
- Anti-Inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Protein Interaction : It has been identified as a potential inhibitor of key proteins involved in cell division and apoptosis. This suggests that it could be used to develop novel therapeutic agents targeting these pathways.
- Oxidative Stress Modulation : The compound may also play a role in modulating oxidative stress within cells, contributing to its anti-tumor and anti-inflammatory effects.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other phenolic compounds:
Compound | Structure | Biological Activity |
---|---|---|
Pyrogallol | Pyrogallol | Antioxidant, anti-cancer |
Hydroxyquinol | Hydroxyquinol | Antioxidant, anti-inflammatory |
Phloroglucinol | Phloroglucinol | Antispasmodic, anti-cancer |
This compound | This compound | Anti-tumor, anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Cancer Cell Studies : A case study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines through apoptosis induction .
- Inflammatory Disease Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers and improved clinical outcomes.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJOAVUZWNIHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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